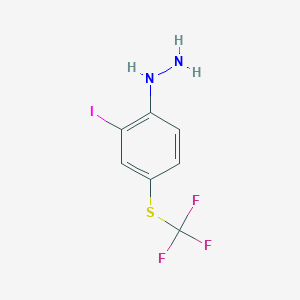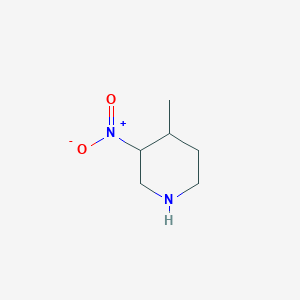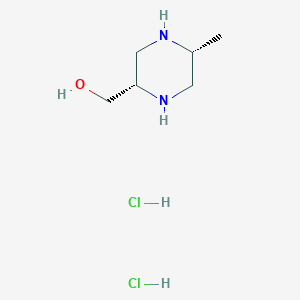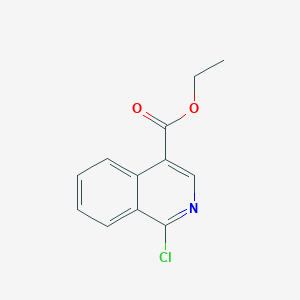
Ethyl 1-chloroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-chloroisoquinoline-4-carboxylate is an organic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-chloroisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl chloroformate under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products Formed
Substitution: Various substituted isoquinoline derivatives.
Oxidation: Oxidized isoquinoline compounds.
Reduction: Reduced isoquinoline derivatives.
Hydrolysis: Isoquinoline-4-carboxylic acid
Aplicaciones Científicas De Investigación
Ethyl 1-chloroisoquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 1-chloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to bioactive molecules that interact with enzymes or receptors in biological systems. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 1-chloroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives such as:
- Ethyl 1-bromoisoquinoline-4-carboxylate
- Ethyl 1-fluoroisoquinoline-4-carboxylate
- Ethyl 1-iodoisoquinoline-4-carboxylate
These compounds share similar structures but differ in the halogen atom attached to the isoquinoline ring. The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form .
Propiedades
Número CAS |
65920-39-0 |
|---|---|
Fórmula molecular |
C12H10ClNO2 |
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
ethyl 1-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
Clave InChI |
OCIKYDLBADMNBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


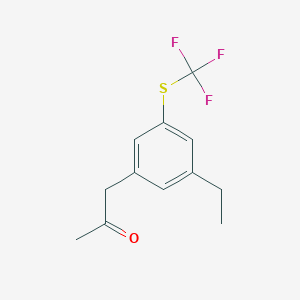
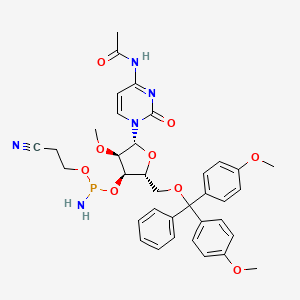
![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
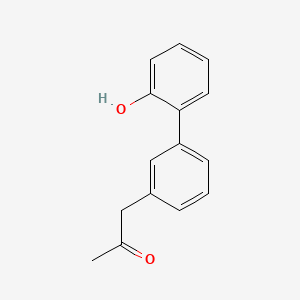
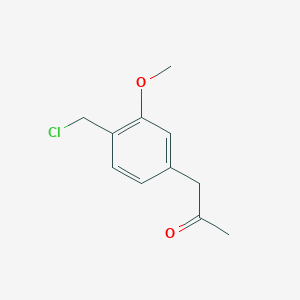
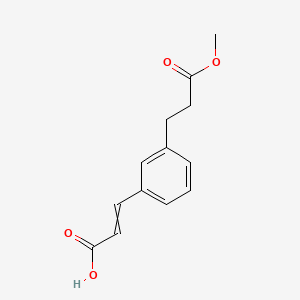
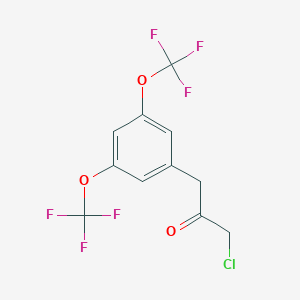
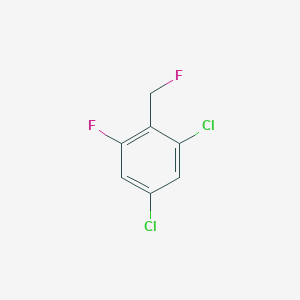
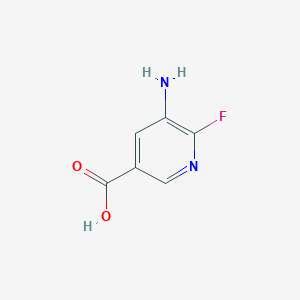
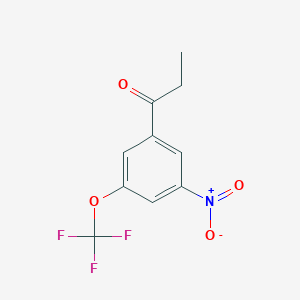
![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)
